{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene
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Overview
Description
{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a sulfinyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(S)-Propane-2-sulfinyl]ethenyl}benzene typically involves the reaction of benzene derivatives with sulfinyl and ethenyl precursors under controlled conditions. One common method includes the use of a sulfinyl chloride and a vinyl Grignard reagent, followed by a coupling reaction to introduce the ethenyl group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a catalyst to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes purification steps such as distillation or chromatography to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂), sulfuric acid; reactions often require a catalyst or specific temperature control.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro, halogenated, or sulfonated benzene derivatives.
Scientific Research Applications
{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[(S)-Propane-2-sulfinyl]ethenyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The ethenyl group can participate in π-π interactions with aromatic residues, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- {2-[(S)-Propane-2-sulfinyl]ethenyl}benzene
- {2-[(S)-Propane-2-sulfonyl]ethenyl}benzene
- {2-[(S)-Propane-2-thio]ethenyl}benzene
Uniqueness
This compound is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thio analogs. The sulfinyl group offers a balance between stability and reactivity, making it a versatile functional group in various applications.
Properties
CAS No. |
646516-52-1 |
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Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2-[(S)-propan-2-ylsulfinyl]ethenylbenzene |
InChI |
InChI=1S/C11H14OS/c1-10(2)13(12)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/t13-/m1/s1 |
InChI Key |
PJYCXJDEMBJUTM-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)[S@](=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)S(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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